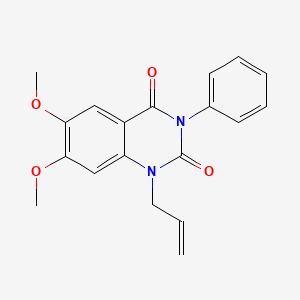
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DMQD, is a quinazoline derivative that has shown promising results in various fields of research, including cancer research and neuroscience.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have shown that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has also been shown to modulate the activity of ion channels in neurons, which could be responsible for its effects on neurological function.
Biochemical and Physiological Effects
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been shown to inhibit cell growth and induce apoptosis. In neurons, 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been shown to modulate ion channel activity, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione for lab experiments is its high purity and good yields. This makes it an ideal compound for studying its potential applications in scientific research. However, one of the limitations of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. One area of research could be to further investigate its potential as an anticancer agent, including its effects on different types of cancer and its potential use in combination with other cancer treatments. Another area of research could be to investigate its potential applications in neuroscience, including its effects on ion channels in neurons and its potential use in the treatment of neurological disorders. Finally, future research could focus on elucidating the mechanism of action of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, which could provide important insights into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,3-dimethoxybenzaldehyde and 2-nitrobenzaldehyde with propargylamine, followed by reduction and cyclization. This method has been optimized to yield high purity 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione with good yields.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as an anticancer agent, 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has also been studied for its potential applications in neuroscience. Studies have shown that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders such as epilepsy.
Propiedades
IUPAC Name |
6,7-dimethoxy-3-phenyl-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-4-10-20-15-12-17(25-3)16(24-2)11-14(15)18(22)21(19(20)23)13-8-6-5-7-9-13/h4-9,11-12H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUDFAZTNBDARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

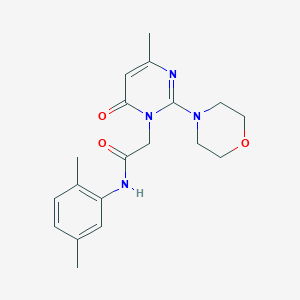
![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)

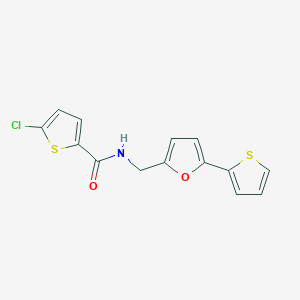
![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814856.png)
![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)
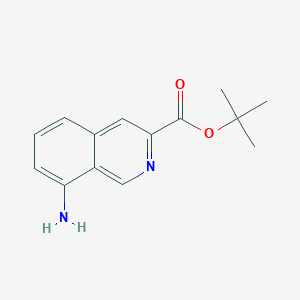
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)
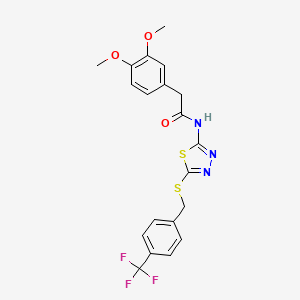
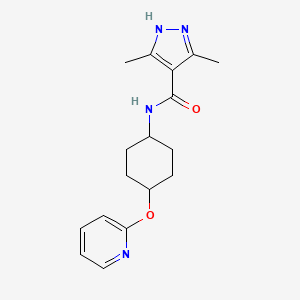
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)